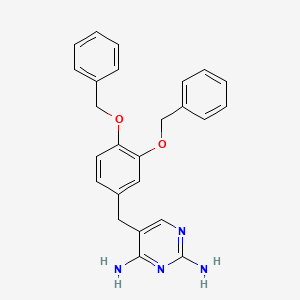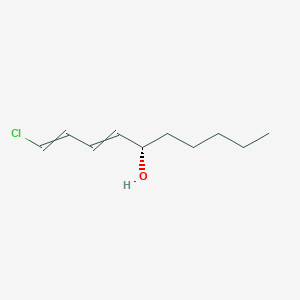
(5S)-1-chlorodeca-1,3-dien-5-ol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(5S)-1-chlorodeca-1,3-dien-5-ol is an organic compound characterized by the presence of a chlorine atom, a hydroxyl group, and conjugated double bonds within a ten-carbon chain
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (5S)-1-chlorodeca-1,3-dien-5-ol typically involves the chlorination of deca-1,3-diene followed by the introduction of a hydroxyl group at the fifth carbon. The reaction conditions often include the use of chlorinating agents such as thionyl chloride or phosphorus trichloride, and the hydroxylation step may be achieved using reagents like osmium tetroxide or hydrogen peroxide in the presence of a catalyst.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of advanced catalytic systems and optimized reaction conditions can enhance the efficiency of the synthesis, making it suitable for large-scale production.
Analyse Chemischer Reaktionen
Types of Reactions
(5S)-1-chlorodeca-1,3-dien-5-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The double bonds can be reduced to single bonds using hydrogenation techniques.
Substitution: The chlorine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide are commonly used.
Reduction: Catalysts like palladium on carbon (Pd/C) or platinum oxide (PtO2) are employed.
Substitution: Nucleophiles like sodium azide or potassium cyanide can be used under appropriate conditions.
Major Products Formed
Oxidation: Formation of 1-chlorodeca-1,3-dien-5-one or 1-chlorodeca-1,3-dien-5-al.
Reduction: Formation of 1-chlorodecane-5-ol.
Substitution: Formation of compounds like 1-azidodeca-1,3-dien-5-ol or 1-cyanodeca-1,3-dien-5-ol.
Wissenschaftliche Forschungsanwendungen
(5S)-1-chlorodeca-1,3-dien-5-ol has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of (5S)-1-chlorodeca-1,3-dien-5-ol involves its interaction with specific molecular targets, such as enzymes or receptors. The presence of the chlorine atom and hydroxyl group allows it to form hydrogen bonds and engage in electrostatic interactions, influencing its biological activity. The conjugated double bonds may also play a role in its reactivity and interaction with other molecules.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
(3S,5S,E)-1,7-Diphenylhept-1-ene-3,5-diol: A compound with similar structural features but different functional groups.
5S,8S-germacra-1E,6E-dien-5-ol: Another sesquiterpene alcohol with a different carbon skeleton.
Uniqueness
(5S)-1-chlorodeca-1,3-dien-5-ol is unique due to its specific combination of a chlorine atom, hydroxyl group, and conjugated double bonds. This combination imparts distinct chemical and biological properties, making it valuable for various applications.
Eigenschaften
CAS-Nummer |
193410-67-2 |
|---|---|
Molekularformel |
C10H17ClO |
Molekulargewicht |
188.69 g/mol |
IUPAC-Name |
(5S)-1-chlorodeca-1,3-dien-5-ol |
InChI |
InChI=1S/C10H17ClO/c1-2-3-4-7-10(12)8-5-6-9-11/h5-6,8-10,12H,2-4,7H2,1H3/t10-/m0/s1 |
InChI-Schlüssel |
LXYYJYHDSAZMSO-JTQLQIEISA-N |
Isomerische SMILES |
CCCCC[C@@H](C=CC=CCl)O |
Kanonische SMILES |
CCCCCC(C=CC=CCl)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


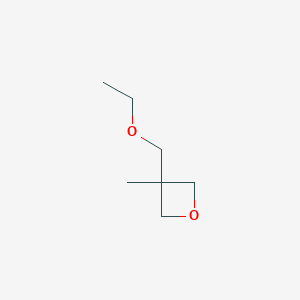
![[1,1'-Biazulene]-3,7-dione](/img/structure/B12563237.png)
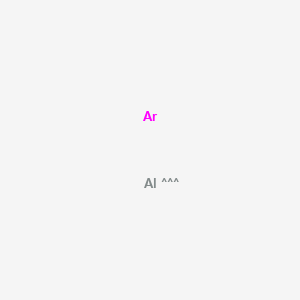
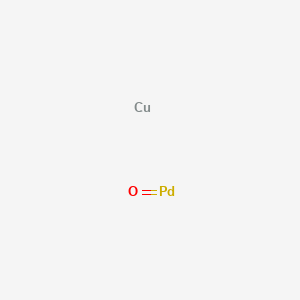
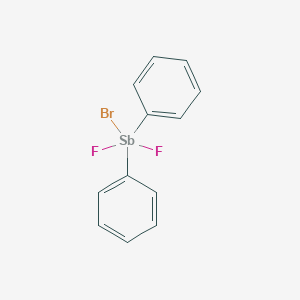

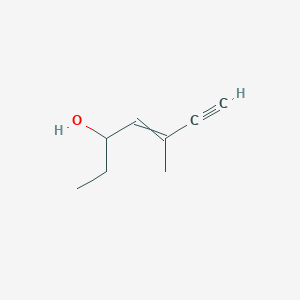

![[1,1'-Biphenanthrene]-2,2'-diol](/img/structure/B12563274.png)
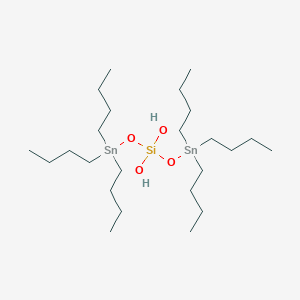
![1H-Pyrrole, 2-[(S)-(4-methylphenyl)sulfinyl]-](/img/structure/B12563300.png)
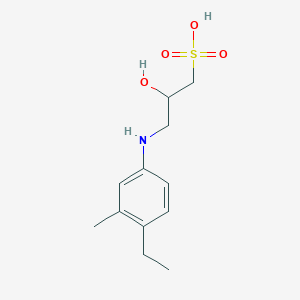
![Butyl-[2-(4-butylamino-benzoyloxy)-ethyl]-dimethyl-ammonium](/img/structure/B12563311.png)
